Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Overview
Description
Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with a unique structure that includes a triazinoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazinoindole core, followed by the introduction of the cyclohexyl group and the acetamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is unique due to its specific structural features, such as the triazinoindole moiety and the cyclohexyl group. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H21N5OS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5OS/c1-11-7-8-14-13(9-11)16-17(20-14)21-18(23-22-16)25-10-15(24)19-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,19,24)(H,20,21,23) |
InChI Key |
SYYXSCISSOWZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
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